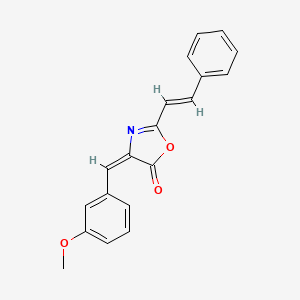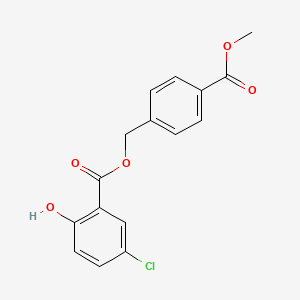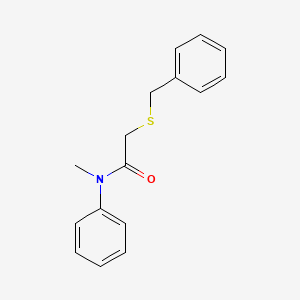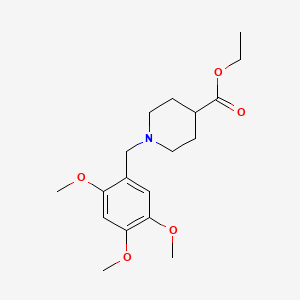
N-(3-pyridinylmethyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-pyridinylmethyl)-3-(2-thienyl)acrylamide, commonly known as PTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAA is a small molecule that belongs to the class of acrylamide derivatives. It has a molecular weight of 277.36 g/mol and a melting point of 172-174°C.
作用機序
The mechanism of action of PTAA is not fully understood. However, it has been suggested that PTAA exerts its biological activity through the inhibition of various enzymes and proteins. For example, PTAA has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. PTAA has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
PTAA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PTAA induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit cell migration and invasion. In addition, PTAA has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using PTAA in lab experiments include its low cost, easy synthesis, and versatility. PTAA can be easily modified to introduce various functional groups, which can be used to tailor its biological activity. However, the limitations of using PTAA in lab experiments include its low solubility in water and its potential toxicity. Therefore, appropriate precautions should be taken when handling PTAA.
将来の方向性
There are several future directions for the research on PTAA. One direction is to explore its potential applications in drug delivery. PTAA-based materials can be used as drug carriers for targeted drug delivery. Another direction is to investigate its potential applications in organic electronics. PTAA-based materials can be used as hole-transporting materials in various organic electronic devices. Finally, further studies are needed to fully understand the mechanism of action of PTAA and its potential applications in various fields.
合成法
PTAA can be synthesized using various methods, including the Knoevenagel condensation reaction, the Suzuki-Miyaura cross-coupling reaction, and the Heck reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of PTAA. This method involves the reaction of 3-(2-thienyl)acryloyl chloride with 3-pyridinemethanol in the presence of a base such as triethylamine.
科学的研究の応用
PTAA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, PTAA has been shown to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antifungal and antibacterial activity.
In material science, PTAA has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks, porous organic polymers, and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
In organic electronics, PTAA has been used as a hole-transporting material in organic solar cells and organic light-emitting diodes. It has also been used as a dopant in organic field-effect transistors.
特性
IUPAC Name |
(E)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c16-13(6-5-12-4-2-8-17-12)15-10-11-3-1-7-14-9-11/h1-9H,10H2,(H,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTSBLXHCVWOLX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2-phenylacetamide](/img/structure/B5854031.png)

![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)
![4-chloro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854044.png)


![2-chloro-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5854074.png)
![2-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5854088.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854094.png)




![4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5854124.png)